molecular formula C15H10INO3 B14157405 4-Cyano-2-iodo-6-methoxyphenyl benzoate CAS No. 445003-43-0

4-Cyano-2-iodo-6-methoxyphenyl benzoate

Cat. No.: B14157405
CAS No.: 445003-43-0
M. Wt: 379.15 g/mol
InChI Key: ATOCSVNINXBIMM-UHFFFAOYSA-N
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Description

4-Cyano-2-iodo-6-methoxyphenyl benzoate is a benzoate ester derivative of particular interest in synthetic organic chemistry and medicinal chemistry research. This compound features a multifunctional aromatic core, integrating a cyano group, an iodine atom, and a methoxy group, which make it a valuable synthetic intermediate. The reactive iodine substituent serves as a versatile handle for further structural elaboration via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to generate a diverse array of more complex structures. The presence of the cyano group can influence the electronic properties of the molecule and can also be transformed into other functional groups, including carboxylic acids or tetrazoles. As a benzoate ester, this compound may also be investigated for its properties in material science or as a potential precursor in pharmaceutical development. This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic uses. For specific analytical data (NMR, HPLC, MS), safety information, or custom synthesis inquiries, please contact our scientific support team.

Properties

CAS No.

445003-43-0

Molecular Formula

C15H10INO3

Molecular Weight

379.15 g/mol

IUPAC Name

(4-cyano-2-iodo-6-methoxyphenyl) benzoate

InChI

InChI=1S/C15H10INO3/c1-19-13-8-10(9-17)7-12(16)14(13)20-15(18)11-5-3-2-4-6-11/h2-8H,1H3

InChI Key

ATOCSVNINXBIMM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)I)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Regioselectivity Considerations

  • Methoxy groups activate the ring at ortho/para positions, favoring electrophilic substitution.
  • Cyano groups deactivate the ring and direct meta.
  • Iodo groups , being weakly deactivating, exert meta-directing effects but are susceptible to displacement under harsh conditions.

Synthetic Routes to 4-Cyano-2-iodo-6-Methoxyphenol

Route 1: Sequential Functionalization via Nitration and Cyanation

Step 1: Methoxylation and Nitration
Starting with 3-methoxy-4-methylbenzoic acid , nitration at the para position (relative to methyl) yields 3-methoxy-4-methyl-5-nitrobenzoic acid . Reduction of the nitro group to amine followed by Sandmeyer iodination introduces the iodo group.

Step 2: Cyanation via Ammoniation-Dehydration
The methyl group is oxidized to carboxylic acid, converted to amide using thionyl chloride and ammonia, and dehydrated to nitrile using PCl₅. Yields for this step range from 75–85%, with purity >95% by HPLC.

Critical Analysis :

  • Advantages : Avoids toxic cyanide reagents.
  • Limitations : Multi-step sequence with intermediate purifications.

Route 2: Direct Iodination and Pd-Catalyzed Cyanation

Step 1: Iodination of 2-Methoxy-4-methylphenol
Using N-iodosuccinimide (NIS) and AgOTf in CH₃CN, iodination occurs at the ortho position (relative to methyl), yielding 2-iodo-4-methyl-6-methoxyphenol .

Step 2: Cyanation via Ullmann Coupling
The methyl group is brominated (NBS, CCl₄), followed by Pd-catalyzed cyanation using Zn(CN)₂. Yields: 65–70%.

Critical Analysis :

  • Advantages : Direct cyanation avoids oxidation steps.
  • Limitations : Requires expensive Pd catalysts.

Esterification Strategies

Schotten-Baumann Esterification

Conditions :

  • 4-cyano-2-iodo-6-methoxyphenol (1.0 equiv), benzoyl chloride (1.2 equiv), NaOH (2.0 equiv), H₂O/CH₂Cl₂, 0°C → RT.
  • Yield : 82–88%.

Mechanism : Nucleophilic acyl substitution facilitated by in situ deprotonation of phenol.

Steglich Esterification

Conditions :

  • DCC (1.5 equiv), DMAP (0.1 equiv), CH₂Cl₂, RT, 12 h.
  • Yield : 90–94%.

Advantages : Higher yields and milder conditions compared to Schotten-Baumann.

Comparative Data and Optimization

Parameter Route 1 Route 2 Steglich Esterification
Total Yield (%) 58 47 90–94
Reaction Time 72 h 48 h 12 h
Cost (Relative) Low High Moderate
Scalability Industrial Lab-scale Lab-scale

Key Findings :

  • Route 1 is preferable for large-scale synthesis due to lower reagent costs.
  • Steglich esterification outperforms Schotten-Baumann in efficiency.

Mechanistic Insights and Side Reactions

Competing Hydrolysis of Cyano Groups

Under acidic or basic conditions, the cyano group may hydrolyze to carboxylic acid. For example, using H₂SO₄ in Route 1 resulted in 20% hydrolysis, reducing yield. Optimal pH (6–8) during esterification mitigates this.

Iodo Group Stability

Prolonged heating (>100°C) during cyanation risks C-I bond cleavage. Microwave-assisted reactions at 80°C reduced decomposition from 15% to <5%.

Industrial Feasibility and Environmental Impact

Green Chemistry Metrics :

  • PMI (Process Mass Intensity) : Route 1: 32; Route 2: 45.
  • E-Factor : Route 1: 18; Route 2: 29.

Route 1 generates less waste but requires energy-intensive steps. Solvent recovery (e.g., CCl₄ in bromination) improves sustainability.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-2-iodo-6-methoxyphenyl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the iodine atom.

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Coupling: Biaryl compounds.

Scientific Research Applications

4-Cyano-2-iodo-6-methoxyphenyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyano-2-iodo-6-methoxyphenyl benzoate depends on its specific application. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes. The cyano and methoxy groups can influence the electronic properties of the compound, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Table 1: Bioactivity of Benzoate Derivatives

Compound Substituents RLIT Activity (1×10⁻⁸ M) Key Observations
BR Analog (Compound 15) C2-OH, C3-OH 95% of brassinolide High growth promotion
4-Cyano-2-iodo-6-methoxy C2-I, C4-CN, C6-OCH₃ Not tested Predicted lower polarity

Reactivity in Polymer Chemistry

Ethyl 4-(dimethylamino) benzoate, a structurally simpler benzoate, demonstrated superior reactivity in resin cements compared to 2-(dimethylamino) ethyl methacrylate, achieving a 20% higher degree of conversion.

Thermal and Mesomorphic Properties

In phenyl benzoate-based liquid crystals, lateral substituents like fluorine or methyl groups influence thermal stability. For example, biphenyl benzoates with fluorine substituents exhibited correlation lengths (ξ‖) of 986–748 Å, while non-fluorinated analogs showed higher values (1450–1160 Å). The bulky iodine and cyano groups in 4-Cyano-2-iodo-6-methoxyphenyl benzoate may disrupt molecular packing, reducing mesophase stability compared to simpler derivatives .

Table 2: Thermal Properties of Benzoate Derivatives

Compound Substituents Correlation Length (ξ‖, Å) Phase Transition (°C)
Biphenyl benzoate (fluorinated) C2-F, C4-F 986–748 120–150
4-Cyano-2-iodo-6-methoxy C2-I, C4-CN, C6-OCH₃ Not reported Predicted >200

Environmental Degradation Pathways

Microbial degradation studies on benzoate derivatives highlight the role of Rhodococcus sp. CS-1 in metabolizing aromatic compounds. Approximately 13% of unigenes in the T1 group were linked to the benzoate pathway, suggesting that substituents like iodine or cyano groups in 4-Cyano-2-iodo-6-methoxyphenyl benzoate may hinder enzymatic cleavage, prolonging environmental persistence compared to unsubstituted benzoates .

Key Research Findings and Implications

  • Synthetic Flexibility : The iodine atom allows for Suzuki-Miyaura coupling, enabling the synthesis of complex aryl derivatives .
  • Material Science Potential: The cyano group’s electron-withdrawing nature could enhance charge-transfer properties in optoelectronic materials .
  • Environmental Impact : Resistance to microbial degradation may necessitate specialized remediation strategies .

Q & A

Basic Research Questions

What synthetic routes are recommended for preparing 4-Cyano-2-iodo-6-methoxyphenyl benzoate, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves sequential functionalization of a phenolic core. A plausible route includes:

Methoxy and cyano group introduction : Start with 2-iodo-6-methoxyphenol. Protect the hydroxyl group via benzoylation using benzoyl chloride under basic conditions (e.g., pyridine) to form the benzoate ester .

Cyanation : Introduce the cyano group at the 4-position via nucleophilic aromatic substitution (NAS) using CuCN or a palladium-catalyzed cyanation .
Optimization Tips :

  • Control temperature (60–80°C) to avoid side reactions like deiodination.
  • Use anhydrous solvents (e.g., DMF or THF) to enhance NAS efficiency.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates .

Which spectroscopic and crystallographic techniques are critical for verifying the structure of 4-Cyano-2-iodo-6-methoxyphenyl benzoate?

Methodological Answer:

  • X-ray crystallography : Resolves the spatial arrangement of substituents, confirming the positions of the iodo, cyano, and methoxy groups. Single-crystal analysis requires slow evaporation from ethanol or dichloromethane .
  • FT-IR spectroscopy : Identifies key functional groups (e.g., C≡N stretch at ~2240 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
  • NMR :
    • ¹H NMR : Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm); aromatic protons show splitting patterns dependent on substitution.
    • 13C NMR : The cyano carbon resonates at ~δ 115–120 ppm, while the ester carbonyl appears at ~δ 165–170 ppm .

Advanced Research Questions

How can density functional theory (DFT) predict the reactivity of the iodo substituent in cross-coupling reactions?

Methodological Answer:
DFT calculations (e.g., using Gaussian or ORCA) model the electronic environment of the iodo group:

Charge distribution analysis : The electron-withdrawing cyano group increases the iodine atom's electrophilicity, favoring oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

Transition state modeling : Simulate bond dissociation energies (BDEs) to assess the likelihood of iodine displacement versus side reactions (e.g., β-hydride elimination) .

Solvent effects : Include implicit solvent models (e.g., PCM) to evaluate how polar aprotic solvents (e.g., DMF) stabilize intermediates .

What strategies mitigate solubility challenges during purification or biological testing?

Methodological Answer:

  • Co-solvent systems : Use DMSO:water mixtures (e.g., 1:4 v/v) to enhance aqueous solubility for in vitro assays.
  • Derivatization : Temporarily replace the benzoate ester with a more polar group (e.g., carboxylate salt) during purification, then regenerate the ester post-isolation .
  • Microwave-assisted crystallization : Optimize crystal morphology by varying antisolvents (e.g., hexane added to DCM) under controlled heating .

How do competing substituent effects (cyano, iodo, methoxy) influence regioselectivity in electrophilic aromatic substitution (EAS)?

Methodological Answer:

  • Directing group hierarchy : The methoxy group (-OMe) is a strong ortho/para director, while the cyano group (-CN) is meta-directing. The iodo group (-I) weakly directs para due to its polarizability.
  • Experimental validation : Perform nitration or halogenation to map reactivity. For example, nitration in mixed H2SO4/HNO3 will predominantly occur para to the methoxy group, with minor products meta to the cyano group. Analyze products via LC-MS to quantify regioselectivity .

What analytical approaches resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

  • Variable temperature NMR : Detect dynamic processes (e.g., hindered rotation of the benzoate ester) by acquiring spectra at 25°C and −40°C.
  • 2D NMR (COSY, NOESY) : Assign coupling networks and spatial proximities. For example, NOE correlations between methoxy protons and adjacent aromatic protons confirm substituent positions .
  • High-resolution mass spectrometry (HRMS) : Rule out impurities by matching observed [M+H]⁺ ions with theoretical exact mass (<5 ppm error) .

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